molecular formula C26H42N7O19P3S B3069595 Ethylmalonyl coenzyme A CAS No. 6049-57-6

Ethylmalonyl coenzyme A

Cat. No.: B3069595
CAS No.: 6049-57-6
M. Wt: 881.6 g/mol
InChI Key: VUGZQVCBBBEZQE-MIZDRFBCSA-N
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Description

Ethylmalonyl Coenzyme A (sodium salt) is a key intermediate in the ethylmalonyl-CoA pathway for carbon metabolism in certain bacteria, such as Methylobacterium extorquens. This compound plays a crucial role in the conversion of carbon sources into cellular building blocks .

Preparation Methods

Ethylmalonyl Coenzyme A (sodium salt) is synthesized from crotonyl-CoA by the enzyme crotonyl-CoA reductase/carboxylase. This intermediate is then modified by ethylmalonyl-CoA mutase to produce methylsuccinyl-CoA . The industrial production methods involve the use of these enzymes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethylmalonyl Coenzyme A (sodium salt) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles and electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethylmalonyl Coenzyme A (sodium salt) has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It plays a role in the carbon metabolism of certain bacteria, making it a valuable tool for studying bacterial growth and metabolism.

    Medicine: It is used in the development of antibiotics and other pharmaceuticals.

    Industry: It is used in the production of bioplastics and other biodegradable materials

Mechanism of Action

The mechanism of action of Ethylmalonyl Coenzyme A (sodium salt) involves its role as an intermediate in the ethylmalonyl-CoA pathway. This pathway is essential for the conversion of carbon sources into cellular building blocks. The compound interacts with various enzymes, including crotonyl-CoA reductase/carboxylase and ethylmalonyl-CoA mutase, to facilitate these conversions .

Comparison with Similar Compounds

Ethylmalonyl Coenzyme A (sodium salt) is unique due to its specific role in the ethylmalonyl-CoA pathway. Similar compounds include:

Properties

IUPAC Name

2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N7O19P3S/c1-4-13(24(38)39)25(40)56-8-7-28-15(34)5-6-29-22(37)19(36)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-18(51-53(41,42)43)17(35)23(50-14)33-12-32-16-20(27)30-11-31-21(16)33/h11-14,17-19,23,35-36H,4-10H2,1-3H3,(H,28,34)(H,29,37)(H,38,39)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t13?,14-,17-,18-,19+,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGZQVCBBBEZQE-MIZDRFBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N7O19P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346858
Record name Ethylmalonyl coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

881.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6049-57-6
Record name Ethylmalonyl coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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